2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, making it a member of the alcohol family . This compound is characterized by its complex structure, which includes two pyrazole rings and an ethan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with an amine derivative, followed by reduction and subsequent functional group transformations . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .
Scientific Research Applications
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-2-propanol: Shares a similar hydroxyl group and amine functionality.
2-(4-Methoxyphenyl)ethanol: Another alcohol with a different aromatic ring structure.
Uniqueness
What sets 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol apart is its dual pyrazole rings and the specific arrangement of functional groups.
Properties
Molecular Formula |
C13H21N5O |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[3-[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-11(2)9-18-10-12(8-15-18)7-14-13-3-4-17(16-13)5-6-19/h3-4,8,10-11,19H,5-7,9H2,1-2H3,(H,14,16) |
InChI Key |
SNXBESISYJAMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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